4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid

Vue d'ensemble

Description

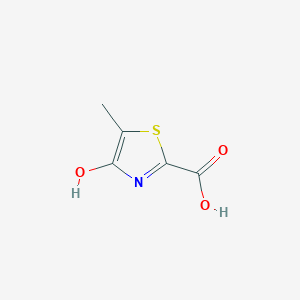

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is known for its aromatic properties and its ability to participate in various chemical reactions due to the presence of reactive positions on the thiazole ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or basic conditions. For example:

-

Reaction with alcohols (e.g., ethanol) in the presence of thionyl chloride (SOCl₂) or sulfuric acid yields corresponding esters.

-

Conditions: Reflux in anhydrous solvents (e.g., dichloromethane or 1,2-dichloroethane) at 35–80°C .

Mechanistic Insight :

The reaction proceeds via activation of the carboxylic acid to form an acyl chloride intermediate, followed by nucleophilic substitution with the alcohol .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, forming 4-hydroxy-5-methylthiazole.

-

Conditions : Heating above 150°C or using metal catalysts (e.g., copper).

Cyclization and Annulation

The compound participates in cyclization reactions to form fused heterocycles. For instance:

-

Reaction with 2-halo methyl acetoacetate under reflux conditions generates thiazole-fused derivatives .

Oxidation and Reduction

-

Oxidation : The hydroxyl group can be oxidized to a ketone using KMnO₄ or CrO₃.

-

Reduction : Sodium borohydride (NaBH₄) reduces the carboxylic acid to a primary alcohol under controlled pH.

Salt Formation

The carboxylic acid reacts with bases (e.g., NaOH, KOH) to form water-soluble salts:

Biological Interactions

The compound inhibits bacterial growth by interfering with metabolic pathways, likely through chelation of metal ions essential for enzyme function .

Research Findings

-

Antimicrobial Activity : Derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Synthetic Utility : Used to prepare bioactive thiazole analogs, such as antitumor agents targeting tubulin polymerization .

Mechanistic Considerations

Applications De Recherche Scientifique

Chemical Synthesis

HMTCA serves as a crucial building block in organic synthesis. Its unique thiazole structure allows for the creation of more complex molecules through various chemical reactions.

Key Reactions

- Building Block for Thiazole Derivatives : HMTCA is utilized in the synthesis of various thiazole derivatives, which are important in medicinal chemistry.

- Reagent in Organic Reactions : It acts as a reagent in substitution and oxidation reactions, facilitating the formation of carboxylic acids and ketones.

Biological Research

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research.

Biochemical Pathways

- Enzyme Activity Studies : HMTCA is used to study enzyme activities due to its ability to participate in biochemical pathways, providing insights into metabolic processes.

- Antimicrobial Properties : Research indicates that derivatives of HMTCA exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Medicinal Applications

HMTCA and its derivatives have shown significant potential in medicinal chemistry.

Anticancer Activity

- Various studies have demonstrated that thiazole derivatives derived from HMTCA possess anticancer properties. For instance, certain compounds exhibited selective cytotoxicity against human cancer cell lines such as A549 (lung cancer) and U251 (glioblastoma) with IC50 values ranging from 2.01 µM to >1000 µM .

Antimicrobial Agents

- HMTCA derivatives have been tested for their efficacy against a range of pathogens, showing promising results in inhibiting bacterial growth and demonstrating antifungal properties .

Industrial Applications

HMTCA is also utilized in various industrial processes.

Pharmaceutical Production

- The compound is employed in the synthesis of pharmaceuticals and biologically active compounds due to its versatile reactivity and ability to form complex structures.

Agricultural Chemicals

- HMTCA derivatives are being explored as potential pesticides and herbicides. Their biological activity can be harnessed to develop effective agents for agricultural applications .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Chemical Synthesis | Building block for thiazole derivatives | Facilitates formation of complex organic molecules |

| Biological Research | Enzyme activity studies | Insights into metabolic pathways |

| Antimicrobial properties | Effective against various pathogens | |

| Medicinal Applications | Anticancer agents | Selective cytotoxicity against cancer cell lines |

| Antimicrobial agents | Promising results against bacterial infections | |

| Industrial Applications | Pharmaceutical production | Used in synthesis of biologically active compounds |

| Agricultural chemicals | Potential use as pesticides |

Case Study 1: Anticancer Activity

A study conducted by Evren et al. (2019) synthesized novel thiazole derivatives from HMTCA and tested their anticancer activity against A549 and NIH/3T3 cell lines. Compound 19 demonstrated significant selectivity with an IC50 value of 23.30 ± 0.35 mM, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of HMTCA derivatives against common pathogens like Escherichia coli and Staphylococcus aureus. The compounds showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential utility in developing new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparaison Avec Des Composés Similaires

2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate: This compound is used in the synthesis of metabolites of febuxostat, a xanthine oxidase inhibitor.

4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Known for its antimicrobial activity.

Uniqueness: 4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to its specific structure, which allows for a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound in various fields of research .

Activité Biologique

4-Hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound contains a thiazole ring, which is a five-membered ring composed of sulfur and nitrogen atoms. This structure is crucial for its biological activity as it allows interaction with various biological targets.

The biological activity of thiazole derivatives, including this compound, involves several mechanisms:

- Enzyme Interaction : Thiazole compounds often inhibit enzymes by binding to their active sites. For instance, they have been shown to inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is relevant for conditions like gout .

- Cell Signaling Modulation : These compounds can influence cellular signaling pathways, affecting processes such as apoptosis and proliferation.

- Gene Expression Alteration : Thiazoles can modulate gene expression related to various metabolic pathways, impacting cellular functions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds derived from thiazoles have shown effectiveness against various bacterial strains, including Gram-positive bacteria. In vitro studies revealed that certain derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than traditional antibiotics .

Anticancer Potential

Thiazole derivatives have been extensively studied for their anticancer properties. In vitro assays have demonstrated that this compound can inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring enhance cytotoxicity against these cells .

Antidiabetic Effects

Some thiazole derivatives have shown potential in enhancing insulin sensitivity and lowering blood glucose levels in diabetic models. This suggests a role in metabolic regulation, which could be beneficial for developing antidiabetic drugs .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives indicates favorable absorption, distribution, metabolism, and excretion (ADME) properties. These compounds are generally well absorbed and exhibit moderate half-lives suitable for therapeutic applications.

Case Studies

- Anticancer Activity : A study synthesized novel thiazole derivatives and tested them against HepG2 cells using MTT assays. The most promising compounds exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : In another study, derivatives of this compound were tested against Staphylococcus aureus strains. Some compounds showed up to seven times greater efficacy than nitrofurantoin .

Comparative Analysis with Similar Compounds

| Compound Name | Activity Type | IC50 Value | Notes |

|---|---|---|---|

| This compound | Anticancer | <20 µM | Effective against HepG2 cells |

| 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate | Antidiabetic | Not specified | Raises insulin sensitivity |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | Antimicrobial | 3.91–62.5 µg/mL | Effective against Gram-positive bacteria |

Propriétés

IUPAC Name |

4-hydroxy-5-methyl-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-2-3(7)6-4(10-2)5(8)9/h7H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZZGBAAPWOSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501256346 | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133833-94-0 | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133833-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5-methyl-2-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501256346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.